5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole
Description
Properties
IUPAC Name |
5-chloro-3-(2,3-dichlorophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO/c10-6-3-1-2-5(9(6)12)7-4-8(11)14-13-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJSZNHTTUPXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NOC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188228-39-8 | |
| Record name | 5-chloro-3-(2,3-dichlorophenyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the oxazole ring in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,3-dichlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole (CAS 672951-49-4)
- Structure: Differs by an additional dichlorophenoxymethyl group at position 3.
- Properties: Higher molecular weight (346.61 g/mol vs. ~246.5 g/mol for the target compound) due to the bulky phenoxy group, which may reduce solubility but enhance binding to hydrophobic targets .
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole
- Structure : Methoxy (electron-donating) and phenyl groups replace chlorines.
- Lower lipophilicity compared to the dichlorophenyl-substituted target compound .
3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole
- Structure : Oxadiazole core with 2,4-dichlorophenyl and phenyl groups.
- Properties: Oxadiazoles are known for diverse bioactivities (anti-inflammatory, anticancer). The 2,4-dichlorophenyl substitution may lead to different binding modes compared to the 2,3-dichloro isomer in the target compound .
Toxicity and Ecological Impact
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Bioactivity |
|---|---|---|---|---|
| Target Compound | 1,2-oxazole | 5-Cl, 3-(2,3-Cl₂Ph) | ~246.5 | Potential DHCR7 inhibition (speculative) |
| 5-(2-Chlorophenyl)-3-[(2,5-Cl₂PhO)CH₂]-oxazole | 1,2-oxazole | 5-Cl, 3-(dichlorophenoxymethyl) | 346.61 | Not reported |
| 3-(2,4-Cl₂Ph)-5-Ph-1,2,4-oxadiazole | 1,2,4-oxadiazole | 3-(2,4-Cl₂Ph), 5-Ph | 279.12 | Anti-inflammatory |
| 5-(3-MeOPh)-3-Ph-1,2-oxazole | 1,2-oxazole | 5-(3-MeOPh), 3-Ph | 237.27 | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
